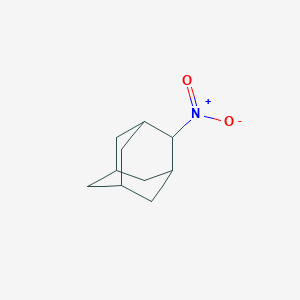
N-Ethyl-dope
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-dope (NED) is a synthetic compound that belongs to the class of dopaminergic drugs. It is a derivative of dopamine and has been used in scientific research to study the biochemical and physiological effects of dopaminergic drugs.
Mecanismo De Acción
N-Ethyl-dope acts on the dopaminergic system by increasing the release of dopamine and inhibiting its reuptake. This results in an increase in the concentration of dopamine in the synaptic cleft, leading to increased dopaminergic signaling. N-Ethyl-dope also acts as a partial agonist at dopamine receptors, which further enhances dopaminergic signaling.
Biochemical and Physiological Effects:
N-Ethyl-dope has been shown to increase locomotor activity, improve cognitive function, and enhance mood in animal models. It has also been shown to increase dopamine release in the striatum and prefrontal cortex. N-Ethyl-dope has been found to have a similar pharmacological profile to other dopaminergic drugs, such as amphetamine and methylphenidate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Ethyl-dope in lab experiments is its high potency and selectivity for the dopaminergic system. This allows for precise manipulation of dopaminergic signaling in experimental models. However, N-Ethyl-dope has a short half-life and can rapidly metabolize, which can limit its usefulness in some experiments.
Direcciones Futuras
There are several future directions for research on N-Ethyl-dope. One area of interest is the use of N-Ethyl-dope in the treatment of neurodegenerative diseases such as Parkinson's disease. N-Ethyl-dope has been shown to increase dopamine release, which could potentially improve motor function in Parkinson's disease patients. Another area of interest is the development of novel dopaminergic drugs based on the structure of N-Ethyl-dope. These drugs could have improved pharmacological properties and therapeutic potential compared to existing dopaminergic drugs.
Conclusion:
N-Ethyl-dope is a synthetic compound that has been used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions. It has been synthesized by the reaction of dopamine with ethyl iodide, and has been found to increase dopamine release and enhance dopaminergic signaling. N-Ethyl-dope has several advantages and limitations for use in lab experiments, and has potential future directions for research in the treatment of neurodegenerative diseases and the development of novel dopaminergic drugs.
Métodos De Síntesis
N-Ethyl-dope can be synthesized by the reaction of dopamine with ethyl iodide in the presence of a base. The reaction results in the formation of N-Ethyl-dope, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-Ethyl-dope has been used in scientific research to study the dopaminergic system and its role in various physiological and pathological conditions. It has been used to investigate the mechanisms of action of dopaminergic drugs and their effects on behavior, cognition, and mood. N-Ethyl-dope has also been used to study the effects of dopaminergic drugs on neurodegenerative diseases such as Parkinson's disease.
Propiedades
Número CAS |
121521-33-3 |
|---|---|
Nombre del producto |
N-Ethyl-dope |
Fórmula molecular |
C43H82NO8P |
Peso molecular |
772.1 g/mol |
Nombre IUPAC |
[3-[2-(ethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C43H82NO8P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(45)49-39-41(40-51-53(47,48)50-38-37-44-6-3)52-43(46)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h19-22,41,44H,4-18,23-40H2,1-3H3,(H,47,48)/b21-19+,22-20+ |
Clave InChI |
DZYSBRAFLSOLER-FLFKKZLDSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Sinónimos |
N-ethyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine N-ethyl-1,2-dioleoylphosphatidylethanolamine N-ethyl-DOPE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)

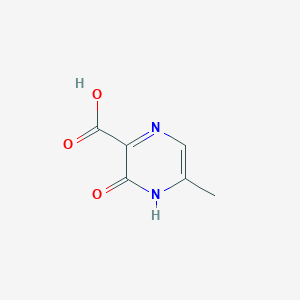
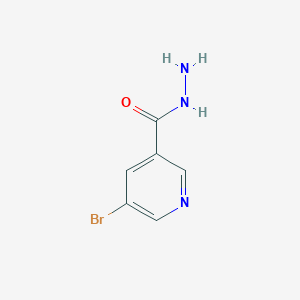
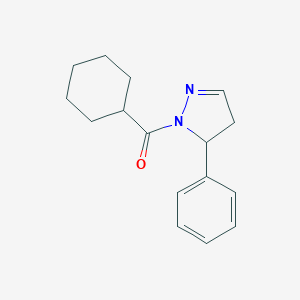
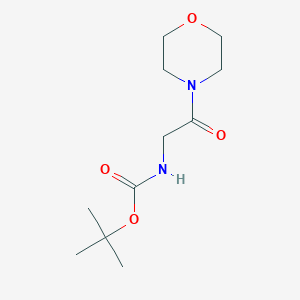
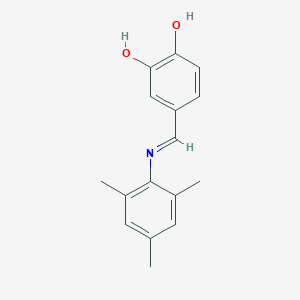
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)



